molecular formula C20H24O4 B8122742 1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol

1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol

Cat. No.: B8122742
M. Wt: 328.4 g/mol
InChI Key: DJSFCXNBDJIOMW-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol typically involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

    Reduction: 1,2-bis(4-methoxyphenyl)cyclohexanol.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl groups.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-hydroxyphenyl)cyclohexane-1,2-diol: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,2-Bis(4-methylphenyl)cyclohexane-1,2-diol: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

1,2-Bis(4-methoxyphenyl)cyclohexane-1,2-diol is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)cyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-23-17-9-5-15(6-10-17)19(21)13-3-4-14-20(19,22)16-7-11-18(24-2)12-8-16/h5-12,21-22H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFCXNBDJIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2(C3=CC=C(C=C3)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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